Cas no 1226430-05-2 (methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate)

Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate is a synthetic quinoline derivative with potential applications in medicinal chemistry and pharmaceutical research. The compound features a chloro-methoxy-substituted aniline moiety linked to a methyl-quinoline carboxylate core, offering structural versatility for further derivatization. Its well-defined molecular architecture, including electron-withdrawing and donating groups, may enhance binding affinity in biological systems, making it a candidate for drug discovery efforts. The ester functionality provides a handle for synthetic modifications, while the chloro and methoxy substituents contribute to stability and reactivity. This compound is suitable for exploratory studies in kinase inhibition or other targeted therapeutic pathways.
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate structure
1226430-05-2 structure
Product name:methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
CAS No:1226430-05-2
MF:C19H17ClN2O3
Molecular Weight:356.802883863449
CID:5394828

methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methyl-2-quinolinecarboxylate
    • methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
    • インチ: 1S/C19H17ClN2O3/c1-11-5-4-6-13-14(10-16(19(23)25-3)22-18(11)13)21-15-9-12(20)7-8-17(15)24-2/h4-10H,1-3H3,(H,21,22)
    • InChIKey: PATNXVBPPGVGDE-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2C)C(NC2=CC(Cl)=CC=C2OC)=CC=1C(OC)=O

じっけんとくせい

  • 密度みつど: 1.307±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 491.2±45.0 °C(Predicted)
  • 酸度系数(pKa): 4.25±0.50(Predicted)

methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3398-1975-3mg
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
3mg
$63.0 2023-09-10
Life Chemicals
F3398-1975-5μmol
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
5μmol
$63.0 2023-09-10
Life Chemicals
F3398-1975-2μmol
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
2μmol
$57.0 2023-09-10
Life Chemicals
F3398-1975-5mg
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
5mg
$69.0 2023-09-10
Life Chemicals
F3398-1975-1mg
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
1mg
$54.0 2023-09-10
Life Chemicals
F3398-1975-2mg
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
2mg
$59.0 2023-09-10
Life Chemicals
F3398-1975-4mg
methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate
1226430-05-2
4mg
$66.0 2023-09-10

methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate 関連文献

methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylateに関する追加情報

Methyl 4-[(5-Chloro-2-Methoxyphenyl)Amino]-8-Methylquinoline-2-Carboxylate: A Comprehensive Overview

Methyl 4-[(5-Chloro-2-Methoxyphenyl)Amino]-8-Methylquinoline-2-Carboxylate (CAS No. 1226430-05-2) is a complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique chemical properties and biological activities. The molecule consists of a quinoline ring system substituted with a methyl group at position 8, a carboxylate ester group at position 2, and an amino group at position 4, which is further substituted with a 5-chloro-2-methoxyphenyl moiety. These structural features contribute to its versatility in chemical reactions and its potential as a building block in drug discovery and material science.

The synthesis of methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate involves multi-step organic synthesis techniques, including nucleophilic aromatic substitution, Friedel-Crafts alkylation, and esterification. The presence of electron-withdrawing groups such as chlorine and methoxy substituents on the phenyl ring enhances the reactivity of the amino group, making it a valuable intermediate in the construction of bioactive molecules. Recent studies have highlighted the importance of quinoline derivatives in medicinal chemistry, particularly as scaffolds for anti-inflammatory, anticancer, and antimicrobial agents.

One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Researchers have explored the use of quinoline-based compounds in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The extended conjugation system in the quinoline ring allows for efficient charge transport and light emission, making it an attractive candidate for next-generation electronic devices. Furthermore, the substitution pattern of this compound can be tailored to optimize its electronic properties, enabling customization for specific applications.

In terms of biological activity, methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate has shown moderate inhibitory effects on several enzyme targets, including tyrosine kinase and histone deacetylase (HDAC). These findings suggest its potential as a lead compound in drug discovery programs targeting cancer and inflammatory diseases. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of such compounds to their target proteins, facilitating rational drug design.

The environmental impact of this compound is another critical aspect that has gained attention in recent years. Studies have investigated its biodegradability and toxicity profiles under various conditions. Preliminary results indicate that the compound exhibits low acute toxicity to aquatic organisms, but further research is required to assess its long-term ecological effects. As regulatory standards for chemical safety continue to evolve, understanding the environmental fate of such compounds becomes increasingly important.

In conclusion, methyl 4-[(5-chloro-2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate (CAS No. 1226430-05-2) represents a versatile and multifunctional compound with applications spanning from pharmaceuticals to materials science. Its unique structural features and reactivity make it a valuable tool for researchers across diverse disciplines. As ongoing studies uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing scientific innovation.

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